6-(thiophen-2-ylmethyl)-4-(2-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
6-(thiophen-2-ylmethyl)-4-[2-(trifluoromethyl)phenyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S/c19-18(20,21)12-6-2-1-5-11(12)15-14-13(22-17(26)23-15)9-24(16(14)25)8-10-4-3-7-27-10/h1-7,15H,8-9H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSDWTVRZYMNSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CC=C3C(F)(F)F)C(=O)N1CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(thiophen-2-ylmethyl)-4-(2-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.36 g/mol. The structure features a pyrrolopyrimidine core, substituted with a thiophenylmethyl group and a trifluoromethylphenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.36 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
Antiviral Activity
Recent studies have indicated that compounds similar to the one exhibit significant antiviral properties. For example, derivatives of pyrrolo[3,4-d]pyrimidines have shown efficacy against various viral infections, including HIV and Hepatitis C Virus (HCV).
- Mechanism of Action : These compounds often act by inhibiting viral replication through interference with viral RNA polymerase activity. In vitro studies have demonstrated that certain pyrrolo[3,4-d]pyrimidine derivatives can inhibit HCV NS5B polymerase with IC50 values ranging from 0.26 to 0.35 μM .
Anticancer Activity
The anticancer potential of pyrrolo[3,4-d]pyrimidine derivatives has also been explored extensively. For instance:
- Case Study : A study published in 2019 identified a novel anticancer compound through screening drug libraries on multicellular spheroids. The results indicated that some derivatives exhibited selective cytotoxicity against cancer cell lines with low cytotoxicity towards normal cells .
Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties, particularly against kinases involved in cancer progression.
- Research Findings : Inhibitory assays have shown that similar compounds can inhibit protein kinases with varying degrees of potency. The detailed structure-activity relationship (SAR) studies are essential for optimizing these compounds for better efficacy .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of the compound is crucial for its development as a therapeutic agent.
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Activity : Research indicates that derivatives of pyrrolopyrimidine compounds exhibit significant antiviral properties. For instance, compounds similar to 6-(thiophen-2-ylmethyl)-4-(2-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione have been studied for their efficacy against viruses such as the Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). The structural modifications at specific positions of the pyrimidine ring enhance their biological activity against these pathogens .
- Anticancer Properties : The compound's structure allows it to interact with various biological targets involved in cancer progression. Studies have shown that similar pyrrolopyrimidine derivatives can inhibit key enzymes like EGFR (Epidermal Growth Factor Receptor) and exhibit cytotoxic effects on cancer cell lines such as prostate and colon cancer cells. Molecular docking studies suggest that these compounds can effectively bind to the active sites of target proteins, thereby inhibiting tumor growth .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases .
Material Science Applications
- Organic Semiconductors : The thiophene moiety in the compound contributes to its electronic properties, making it suitable for applications in organic electronics. Research has focused on developing organic field-effect transistors (OFETs) and organic photovoltaic cells using similar thiophene-based compounds due to their favorable charge transport characteristics .
- Dyes and Pigments : The vibrant color properties associated with thiophene derivatives have led to their use in dye-sensitized solar cells and organic light-emitting diodes (OLEDs). These materials can enhance the efficiency of light absorption and emission due to their unique electronic structures .
Case Studies
Comparison with Similar Compounds
Key Observations :
- Steric Influence : The bulky 2-(trifluoromethyl)phenyl group may reduce conformational flexibility compared to smaller substituents like 3-fluorophenyl () or phenyl (12a).
Physicochemical Properties
Key Observations :
- Melting Points: Thiophene-containing compounds (12c, 14c) exhibit higher melting points (95–162°C) than non-aromatic analogs, likely due to crystal packing enhanced by π-stacking.
- Spectral Data : The target compound’s trifluoromethyl group would cause distinct ¹⁹F NMR signals and downfield shifts in ¹³C NMR for adjacent carbons .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(thiophen-2-ylmethyl)-4-(2-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione?
- Methodological Answer : A common approach involves cyclocondensation of thiophene-substituted intermediates with trifluoromethylphenyl precursors. For example, oxalyl chloride in DMF with triethylamine as a base facilitates cyclization, as seen in analogous pyrimidine syntheses . Reaction optimization includes reflux conditions (8–12 hours) and purification via recrystallization (e.g., ethanol). Key intermediates are characterized by NMR and mass spectrometry to confirm regioselectivity.
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer : X-ray crystallography (for crystalline derivatives) and 1H/13C NMR are critical. For instance, 1H NMR signals for thiophene protons (δ 6.8–7.2 ppm) and trifluoromethyl groups (distinctive singlet near δ 4.5 ppm) confirm substitution patterns . High-resolution mass spectrometry (HRMS) validates molecular weight within ±2 ppm error.
Q. What preliminary biological assays are recommended for initial activity screening?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7). Compare IC50 values with reference drugs like doxorubicin. Antitumor activity in pyrrolo[3,4-d]pyrimidine derivatives has shown IC50 values as low as 0.8 μM in leukemia models . Include solubility and stability studies in PBS/DMSO to assess pharmacological relevance.
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis?
- Methodological Answer : Optimize solvent systems (e.g., switch DMF to DMA for better thermal stability) and catalyst loading. Computational reaction path searches (e.g., quantum chemical calculations) predict energy barriers for intermediates, enabling targeted optimization . For example, ICReDD’s workflow reduces trial-and-error by 40% via hybrid computational-experimental feedback loops .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from substituent positioning or assay conditions. Perform comparative studies:
- Vary substituents (e.g., replace trifluoromethyl with methylsulfanyl) to test structure-activity relationships (SAR) .
- Validate assays across multiple cell lines and replicate under standardized conditions (e.g., hypoxia vs. normoxia).
- Use molecular docking to assess binding affinity variations to targets like dihydrofolate reductase .
Q. What advanced techniques elucidate its mechanism of action in anticancer studies?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics to identify dysregulated pathways. For pyrrolo[3,4-d]pyrimidines, mitochondrial apoptosis pathways (e.g., Bax/Bcl-2 ratio changes) and cell cycle arrest (G1/S phase) are common targets . In vivo xenograft models with pharmacokinetic profiling (Cmax, t1/2) further validate efficacy and toxicity.
Q. How to address solubility challenges in formulation studies?
- Methodological Answer : Employ co-solvents (PEG-400, cyclodextrins) or nanoformulation (liposomes, polymeric nanoparticles). For analogs, methyl ester prodrugs (e.g., ethyl 6-methyl-2-oxo-4-phenyl derivatives) improve bioavailability by 3–5× . Solubility parameters (Hansen solubility parameters) guide excipient selection.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
